3-Iodopropionic acid

Beschreibung

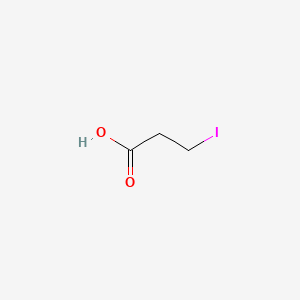

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-iodopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5IO2/c4-2-1-3(5)6/h1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRNTNDWADEIIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059710 | |

| Record name | Propanoic acid, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Iodopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

74.3 mg/mL at 25 °C | |

| Record name | 3-Iodopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

141-76-4, 26834-34-4 | |

| Record name | 3-Iodopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodopropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026834344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-IODOPROPIONIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-IODOPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ2UC966BF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Iodopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

81.5 °C | |

| Record name | 3-Iodopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of 3-Iodopropionic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodopropionic acid is a reactive organoiodine compound that functions as a potent enzyme inhibitor through its action as an alkylating agent. While specific quantitative data for this compound is limited in publicly available literature, its mechanism of action is well-understood by analogy to its close structural and functional counterparts, iodoacetate and iodoacetamide (B48618). This technical guide elucidates the core mechanism of action of this compound, focusing on its role as an inhibitor of glycolysis via the irreversible alkylation of cysteine residues in key metabolic enzymes, most notably glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This guide provides a detailed overview of the inhibitory pathway, quantitative data for analogous compounds, and a comprehensive experimental protocol for assessing its enzymatic inhibition.

Primary Mechanism of Action: Irreversible Enzyme Inhibition by Alkylation

The principal mechanism of action of this compound is the irreversible inhibition of enzymes that possess reactive cysteine residues in their active sites. This action is achieved through the chemical process of alkylation. The carbon atom bonded to the iodine atom in this compound is electrophilic, making it susceptible to nucleophilic attack by the thiol group (-SH) of a cysteine residue.

This reaction is a bimolecular nucleophilic substitution (SN2) reaction, where the sulfur atom of the cysteine's thiol group acts as the nucleophile, attacking the carbon atom and displacing the iodide ion, which is a good leaving group. This results in the formation of a stable covalent thioether bond between the propionic acid moiety and the cysteine residue of the enzyme. The irreversible nature of this bond leads to a permanent modification of the enzyme's structure and, consequently, a loss of its catalytic function.

Primary Target: Inhibition of Glycolysis via Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

A crucial cellular pathway targeted by this compound and its analogs is glycolysis, the metabolic pathway that converts glucose into pyruvate (B1213749) to generate ATP and NADH. The key enzyme in this pathway that is susceptible to inhibition is Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).

GAPDH catalyzes the sixth step of glycolysis, the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. The active site of GAPDH contains a critical cysteine residue (Cys152 in human GAPDH) that is essential for its catalytic activity. This compound irreversibly alkylates this cysteine residue, leading to the inactivation of GAPDH.[1] The inhibition of GAPDH creates a bottleneck in the glycolytic pathway, leading to a depletion of cellular ATP and reducing equivalents, which can ultimately trigger cell death.[2]

Quantitative Data on Enzyme Inhibition

| Compound | Target Enzyme | Cell Line | IC₅₀ (µM) | Reference |

| Iodoacetate (IA) | Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | HeLa and RKO cancer cells | 2.5 | [3] |

| Iodoacetate (IA) | Glycolysis (Lactate Production) | Cultured Astrocytes | < 100 | [4] |

| Iodoacetamide (IAA) | Glycolysis (Lactate Production) | Cultured Astrocytes | ~1000 | [4] |

Note: IC₅₀ is the half-maximal inhibitory concentration. The data for iodoacetate is presented as a proxy for the inhibitory potential of this compound due to their structural and mechanistic similarities.

Experimental Protocols: GAPDH Activity Assay

The following is a generalized protocol for determining the inhibitory effect of a compound like this compound on GAPDH activity in cell lysates using a spectrophotometric method. This assay measures the reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.

Materials and Reagents

-

Purified enzyme (e.g., rabbit muscle GAPDH) or cell/tissue lysates

-

This compound (or other inhibitor)

-

Glyceraldehyde-3-phosphate (G3P) substrate

-

Nicotinamide adenine (B156593) dinucleotide (NAD⁺) cofactor

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5, with 10 mM sodium arsenate and 5 mM EDTA)

-

Spectrophotometer capable of reading absorbance at 340 nm

-

96-well microplates or cuvettes

Experimental Workflow

Detailed Assay Procedure

-

Preparation of Reagents:

-

Prepare stock solutions of the enzyme, this compound, G3P, and NAD⁺ in the assay buffer.

-

Prepare serial dilutions of this compound in the assay buffer to be tested.

-

-

Enzyme Inhibition Assay:

-

In a 96-well plate, add the assay buffer, NAD⁺, and the various concentrations of this compound to the appropriate wells. Include control wells with no inhibitor.

-

Add the purified GAPDH enzyme (or cell lysate) to all wells to a final concentration that gives a linear rate of reaction over the measurement period.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for the inhibitory reaction to occur.[2]

-

Initiate the enzymatic reaction by adding the substrate, glyceraldehyde-3-phosphate, to all wells.[2]

-

-

Data Acquisition:

-

Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm, corresponding to the formation of NADH, at regular intervals for a set period (e.g., 5-10 minutes).[2]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Determine the percentage of inhibition for each concentration of this compound relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve to determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the enzyme's activity.[2]

-

Conclusion

This compound is a potent, irreversible inhibitor of enzymes containing critical cysteine residues in their active sites. Its primary mechanism of action involves the alkylation of these thiol groups, leading to a loss of enzyme function. A key target of this compound is the glycolytic enzyme GAPDH, and its inhibition disrupts cellular energy metabolism. While direct quantitative data for this compound is sparse, the well-characterized effects of its analog, iodoacetate, provide a strong basis for understanding its biochemical and cellular consequences. The experimental protocol provided herein offers a robust framework for the further investigation and quantification of the inhibitory properties of this compound and other related compounds.

References

- 1. Differential Effects of Iodoacetamide and Iodoacetate on Glycolysis and Glutathione Metabolism of Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Determining the quantitative relationship between glycolysis and GAPDH in cancer cells exhibiting the Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 3-Iodopropionic Acid from Acrylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-iodopropionic acid from acrylic acid via electrophilic addition of hydrogen iodide. While direct hydroiodination of acrylic acid is not extensively documented in peer-reviewed literature, this guide provides a plausible and technically grounded approach based on analogous hydrohalogenation reactions. The information herein is intended to serve as a comprehensive resource for professionals in research and development.

Reaction Overview and Mechanism

The synthesis of this compound from acrylic acid proceeds through an electrophilic addition of hydrogen iodide (HI) across the carbon-carbon double bond of acrylic acid. The reaction is regioselective, yielding the 3-iodo isomer as the major product. This selectivity is governed by the electronic effects of the carboxylic acid group.

The carboxylic acid group is electron-withdrawing, which destabilizes the formation of a carbocation at the adjacent α-carbon (carbon-2). Consequently, the electrophilic attack of the hydrogen from HI on the double bond occurs at the α-carbon, leading to the formation of a more stable carbocation at the β-carbon (carbon-3). The subsequent nucleophilic attack by the iodide ion on this β-carbocation results in the formation of this compound.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis of this compound from acrylic acid. These values are based on analogous hydrohalogenation reactions and should be considered as a starting point for optimization.

| Parameter | Value | Reference/Analogy |

| Reactants | ||

| Acrylic Acid (mol) | 1.0 | Stoichiometric Base |

| Hydrogen Iodide (mol) | 1.1 - 1.5 | Excess to drive reaction |

| Solvent | ||

| Dimethylformamide (DMF) | ~5-10 volumes | Analogy to hydrobromination[1] |

| Reaction Conditions | ||

| Temperature | 20 - 60 °C | Analogy to hydrobromination[1] |

| Reaction Time | 2 - 6 hours | Estimated, requires monitoring |

| Product | ||

| Theoretical Yield (g) | 199.98 | Based on 1 mol acrylic acid |

| Expected Yield (%) | 75 - 85% | Analogy to hydrobromination[1] |

| Melting Point | 82-84 °C | Literature Value |

| Molecular Weight | 199.98 g/mol | Calculated |

Detailed Experimental Protocol

This protocol is adapted from the hydrobromination of acrylic acid and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Acrylic acid (inhibitor-free)

-

Anhydrous hydrogen iodide (gas or a solution in a suitable solvent)

-

Anhydrous dimethylformamide (DMF)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Gas inlet tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube, place acrylic acid (1.0 eq). Add anhydrous dimethylformamide (5-10 volumes).

-

Hydroiodination: Cool the reaction mixture in an ice bath. Slowly bubble anhydrous hydrogen iodide gas (1.1-1.5 eq) through the solution with vigorous stirring. Alternatively, if using a solution of HI, add it dropwise via an addition funnel. Monitor the reaction temperature to maintain it between 20-60°C.[1]

-

Reaction Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by taking aliquots from the reaction mixture.

-

Work-up: Upon completion of the reaction, pour the mixture into a separatory funnel containing cold water and diethyl ether.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any unreacted acid), water, and finally with saturated sodium chloride solution (brine).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., a mixture of hexane (B92381) and ethyl acetate) or by vacuum distillation to yield the pure product.

Visualizations

Reaction Mechanism

Caption: Electrophilic addition of HI to acrylic acid.

Experimental Workflow

References

Physical and chemical properties of 3-Iodopropionic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of 3-Iodopropionic acid. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document summarizes key quantitative data in structured tables, outlines experimental protocols for its synthesis, and presents a visual representation of the synthesis process.

Core Properties of this compound

This compound, also known as β-iodopropionic acid, is an organoiodine compound with the chemical formula ICH₂CH₂CO₂H. It is a valuable building block in organic synthesis, primarily due to the presence of a reactive iodine atom and a carboxylic acid functional group.[1][2] This dual functionality allows for a variety of chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules.[2]

Physical Properties

This compound typically appears as a white to light yellow or light orange crystalline powder or needles.[3] It is sensitive to light and should be stored accordingly.[3][4] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅IO₂ | [3][5] |

| Molecular Weight | 199.98 g/mol | [3][6] |

| Melting Point | 80-83 °C | [7][8] |

| Boiling Point | 259.7 ± 23.0 °C (Predicted) | [7] |

| Appearance | White to light yellow/orange powder or crystals | [3] |

| Solubility | Slightly soluble in cold water; readily soluble in hot water, alcohol, and ether.[1] 74.3 g/L in water at 25 °C.[5][7] | [1][5][7] |

| Density | 1.9815 (estimate) | [7][8] |

Chemical and Spectroscopic Properties

The chemical reactivity of this compound is characterized by its carboxylic acid group and the carbon-iodine bond. The carboxylic acid moiety can undergo typical reactions such as esterification and amidation, while the iodine atom serves as an excellent leaving group in nucleophilic substitution reactions.[1][2] Key chemical and spectroscopic identifiers are listed in Table 2.

Table 2: Chemical and Spectroscopic Identifiers for this compound

| Property | Value | Source(s) |

| CAS Number | 141-76-4 | [3][9] |

| pKa | 4.08 (at 25 °C) | [7][8] |

| SMILES String | OC(=O)CCI | [9] |

| InChI Key | KMRNTNDWADEIIX-UHFFFAOYSA-N | [7] |

| LogP | 1.37 (Predicted) | [10] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. One common laboratory-scale preparation involves the reaction of glyceric acid with phosphorus diiodide. Another approach utilizes the reaction of β-hydroxypropionic acid with hydriodic acid.[1][11][12]

Experimental Protocol: Synthesis from Glyceric Acid and Phosphorus Diiodide

This protocol is based on a classical synthetic method.

Materials:

-

Glyceric acid (52 ml)

-

Phosphorus diiodide (P₂I₄) (100 g)

-

Carbon disulphide or petroleum ether

-

Large round-bottom flask

-

Heating mantle

-

Apparatus for cooling (e.g., water bath)

-

Apparatus for extraction and distillation

Procedure:

-

In a large round-bottom flask, add 52 ml of glyceric acid.

-

In small portions, add 100 g of phosphorus diiodide to the glyceric acid.

-

Gently heat the mixture. A vigorous reaction will commence. If the reaction becomes too violent, cool the flask in a water bath.

-

After the initial reaction subsides, continue to heat the resulting dark brown, syrupy liquid. A second, less violent reaction will occur, yielding a light yellow liquid that solidifies upon cooling into a crystalline mass.

-

Extract the this compound from this solid mass using hot carbon disulphide or petroleum ether.

-

Distill off the solvent.

-

Recrystallize the discolored residue from fresh carbon disulphide or petroleum ether to obtain colorless crystals of this compound.

A visual representation of this synthesis workflow is provided below.

Reactivity and Safety

This compound is a corrosive substance that can cause severe skin burns and eye damage.[4] It is also suspected of causing genetic defects. It is incompatible with strong oxidizing agents and strong bases.[4] When handling this compound, appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used.[3][13] Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen iodide.[3][4]

Applications in Research and Development

The dual functionality of this compound makes it a useful starting material for the synthesis of various other compounds.[2] For instance, it can be a precursor in the synthesis of 3-hydroxypropionic acid (3-HPA) and acrylic acid, which are important platform chemicals.[2][12] Its ability to act as an alkylating agent also makes it a candidate for use in the development of enzyme inhibitors or as a probe in biochemical studies.[1] While direct involvement in specific, well-defined signaling pathways is not extensively documented in readily available literature, its reactive nature suggests potential for covalent modification of biological macromolecules, a strategy often employed in drug development and chemical biology.

References

- 1. This compound|141-76-4|>98.0%(GC) [benchchem.com]

- 2. This compound | 141-76-4 | Benchchem [benchchem.com]

- 3. southwest.tn.edu [southwest.tn.edu]

- 4. fishersci.com [fishersci.com]

- 5. Propanoic acid, 3-iodo- | C3H5IO2 | CID 8856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 99% | Fisher Scientific [fishersci.ca]

- 7. This compound | 141-76-4 [chemicalbook.com]

- 8. This compound [chembk.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. Human Metabolome Database: Showing metabocard for 3-Iodopropanoic acid (HMDB0031252) [hmdb.ca]

- 11. CN108329203B - A kind of method for preparing 3-hydroxypropionic acid from glycerin - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound 95 141-76-4 [sigmaaldrich.com]

3-Iodopropionic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodopropionic acid (3-IPA) is a halogenated carboxylic acid that serves as a valuable tool in biochemical research and early-stage drug development. Its utility stems primarily from its properties as an alkylating agent, which allows it to covalently modify specific amino acid residues in proteins, leading to the inhibition of enzyme activity. This technical guide provides an in-depth overview of the core technical aspects of this compound, including its physicochemical properties, synthesis, and its application as an enzyme inhibitor, with a particular focus on its effects on the glycolytic pathway.

Core Data and Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 141-76-4 | [1] |

| Molecular Weight | 199.98 g/mol | [1] |

| Molecular Formula | C3H5IO2 | [2] |

| Melting Point | 80-83 °C | |

| Water Solubility | 74.3 g/L at 25 °C | [2] |

| pKa | 4.08 at 25 °C | |

| Appearance | White to light yellow crystalline powder | |

| SMILES | O=C(O)CCI | |

| InChI Key | KMRNTNDWADEIIX-UHFFFAOYSA-N |

Mechanism of Action: Cysteine Alkylation

This compound functions as an alkylating agent, a class of compounds that form covalent bonds with nucleophilic functional groups in biomolecules. In proteins, the most reactive nucleophile under physiological conditions is the thiol group (-SH) of cysteine residues. The carbon atom adjacent to the iodine in this compound is electrophilic, making it susceptible to nucleophilic attack by the thiolate anion (S-) of a cysteine residue. This results in the formation of a stable thioether bond and the displacement of the iodide ion.[3] This irreversible modification of cysteine residues can lead to the inactivation of enzymes, particularly those that have a cysteine in their active site essential for catalysis.[3][4]

Application in Glycolysis Inhibition

A primary application of this compound in research is the study of metabolic pathways, particularly glycolysis. Many glycolytic enzymes rely on cysteine residues for their catalytic activity. One of the key enzymes in the glycolytic pathway, Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), has a highly reactive cysteine residue in its active site (Cys152 in humans) that is crucial for its function.[5] Alkylating agents like iodoacetate, a close structural analog of this compound, are well-known inhibitors of GAPDH.[6] By analogy, this compound is a potent inhibitor of GAPDH, leading to a blockage of the glycolytic pathway.

The inhibition of glycolysis has significant implications in cancer research. Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect.[7] This metabolic phenotype makes cancer cells particularly vulnerable to inhibitors of glycolysis. Therefore, compounds like this compound are valuable tools for studying the Warburg effect and for the preclinical evaluation of glycolysis inhibition as a therapeutic strategy.[8][9]

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis of this compound involves the reaction of glyceric acid with phosphorus diiodide.

Materials:

-

Glyceric acid

-

Phosphorus diiodide (P₂I₄)

-

Carbon disulfide or petroleum ether

-

Round bottom flask

-

Heating mantle

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a large round bottom flask, cautiously add 100 g of phosphorus diiodide in small portions to 52 ml of glyceric acid.

-

Gently heat the mixture. The reaction will become vigorous. If the reaction becomes too violent, cool the flask in a water bath.

-

After the initial reaction subsides, continue to heat the mixture, which will result in a second, less violent reaction. The product will be a light yellow liquid that solidifies upon cooling.

-

Extract the crude this compound from the solid mass using hot carbon disulfide or petroleum ether.

-

Distill off the solvent using a rotary evaporator.

-

Recrystallize the discolored residue from fresh carbon disulfide or petroleum ether to obtain colorless crystals of this compound.

Another reported synthesis route involves the reaction of glyceric acid with hydroiodic acid in water under elevated temperature and pressure, followed by extraction with an organic solvent.[10]

GAPDH Inhibition Assay

This protocol provides a general method for assessing the inhibitory effect of this compound on GAPDH activity. The assay is based on monitoring the reduction of NAD⁺ to NADH, which can be measured by the increase in absorbance at 340 nm.

Materials:

-

Purified GAPDH enzyme

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, containing 10 mM sodium arsenate and 1 mM EDTA)

-

Glyceraldehyde-3-phosphate (G3P) substrate solution

-

β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺) solution

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a series of dilutions of the this compound stock solution in the assay buffer.

-

In the wells of the 96-well microplate, add the diluted this compound solutions. Include a control well with the solvent only.

-

Add the purified GAPDH enzyme to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for the inhibitor to bind to the enzyme.

-

To initiate the enzymatic reaction, add the G3P substrate and NAD⁺ solutions to each well.

-

Immediately place the microplate in the reader and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a period of 10-15 minutes.

-

Calculate the rate of the reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.

-

Plot the reaction rate as a function of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion

This compound is a versatile chemical probe for studying enzyme function and metabolic pathways. Its ability to act as an irreversible inhibitor of cysteine-dependent enzymes, such as GAPDH, makes it a particularly useful tool in cancer research and for investigating the cellular consequences of glycolysis inhibition. The detailed technical information and protocols provided in this guide are intended to support researchers and drug development professionals in the effective application of this compound in their studies. As with all reactive compounds, appropriate safety precautions should be taken when handling this compound.

References

- 1. 3-碘丙酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Propanoic acid, 3-iodo- | C3H5IO2 | CID 8856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 6. Metabolic interplay between glycolysis and mitochondrial oxidation: The reverse Warburg effect and its therapeutic implication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evolved resistance to partial GAPDH inhibition results in loss of the Warburg effect and in a different state of glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. researchgate.net [researchgate.net]

- 10. CN108329203B - A kind of method for preparing 3-hydroxypropionic acid from glycerin - Google Patents [patents.google.com]

Solubility Profile of 3-Iodopropionic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 3-iodopropionic acid in water and common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents relevant biological context through pathway and workflow diagrams.

Quantitative Solubility Data

Table 1: Quantitative Solubility of this compound in Water

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 25 | 74.3[1] |

The solubility of carboxylic acids, such as this compound, is influenced by the polarity of the solvent and the length of the carbon chain. Generally, carboxylic acids with shorter carbon chains exhibit higher solubility in polar solvents like water and alcohols due to the potential for hydrogen bonding.[2][3] As the carbon chain length increases, the nonpolar character of the molecule becomes more dominant, leading to decreased solubility in polar solvents and increased solubility in non-polar organic solvents.[2][4]

Experimental Protocol: Determination of Solubility

The following is a general protocol for determining the solubility of a solid compound, such as this compound, in a given solvent. This method is based on the principle of reaching equilibrium between the dissolved and undissolved solute.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

High-performance liquid chromatography (HPLC) or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a series of vials. The exact amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a 0.45 µm filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC.

-

Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Biological Context: Inhibition of Glycolysis

This compound, similar to its halogenated analogs like 3-bromopropionic acid, is recognized for its potential to inhibit cellular metabolism, specifically the glycolytic pathway. This pathway is a fundamental process for energy production in cells. By targeting key enzymes in glycolysis, these compounds can disrupt ATP production, leading to cellular stress and potentially cell death. This mechanism is of significant interest in cancer research, as many tumor cells exhibit a high rate of glycolysis.

Below is a diagram illustrating the central role of glycolysis in cellular metabolism and the potential point of inhibition by this compound.

Figure 1. Simplified glycolysis pathway and the inhibitory action of this compound.

Experimental Workflow: Cell Viability Assay

To assess the biological activity of a glycolysis inhibitor like this compound, a cell viability assay is a fundamental experiment. This workflow outlines the key steps in evaluating the effect of the compound on a cell population.

Figure 2. A typical experimental workflow for assessing cell viability after treatment.

References

A Comprehensive Technical Guide to the Safe Handling of 3-Iodopropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the safety protocols and handling precautions for 3-Iodopropionic acid (CAS No. 141-76-4). Due to its hazardous properties, a thorough understanding of its characteristics and the implementation of stringent safety measures are imperative for all personnel handling this chemical.

Chemical Identification and Physical Properties

This compound is a solid organic compound used as a laboratory chemical and reagent.[1] It appears as a white to very slightly yellow powder or needles.[2][3] Key physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 141-76-4[1][3] |

| Molecular Formula | C₃H₅IO₂[2][3][4] |

| Molecular Weight | 199.98 g/mol [2][4] |

| Appearance | White to light yellow or light orange powder, crystal, or needles[2][3] |

| Melting Point | 80-83 °C[2][3][4] |

| Solubility | Slightly soluble in water.[2] 74.3 g/L at 25 °C.[3][5] |

| Odor | Odorless / None reported[2][6] |

| pKa | 4.08 at 25°C[3] |

| Hazardous Decomposition | Forms carbon monoxide, carbon dioxide, and hydrogen iodide upon combustion.[1][2] |

Hazard Identification and Toxicology

This compound is classified as a hazardous chemical that poses significant health risks upon exposure. It is crucial to understand these hazards to ensure safe handling.

2.1 GHS Classification

The compound is categorized under the Globally Harmonized System (GHS) as follows:

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Corrosive to metals (Category 1) | H290: May be corrosive to metals[7] | GHS05 | Danger |

| Skin Corrosion / Irritation (Category 1B) | H314: Causes severe skin burns and eye damage[7] | ||

| Serious Eye Damage (Category 1) | H314: Causes severe skin burns and eye damage | ||

| Germ Cell Mutagenicity (Category 2) | H341: Suspected of causing genetic defects[7] |

2.2 Toxicological Summary

While the toxicological properties of this compound have not been fully investigated, it is known to be extremely destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[1][2][8]

| Data Point | Value |

| Acute Toxicity | No acute toxicity information is available for this product.[1] The toxicological properties have not been fully investigated.[1][2] |

| Health Effects | Causes burns by all exposure routes.[1] May cause irritation to the respiratory and digestive tracts.[2] Ingestion can cause severe swelling and damage to delicate tissues.[1] |

| Chronic Effects | Suspected of causing genetic defects.[7] |

| Carcinogenicity | Not classified as a probable, possible, or confirmed human carcinogen by IARC.[8] |

Safe Handling and Experimental Protocols

Adherence to strict protocols is mandatory to minimize exposure risk. The following sections detail the necessary precautions for handling this compound in a research environment.

3.1 Engineering Controls and Personal Protective Equipment (PPE)

Proper engineering controls are the first line of defense.

-

Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2] Use a local exhaust system if dust or aerosols are generated.

-

Safety Stations: Ensure that safety showers and eyewash stations are in close proximity to the workstation.[1]

A comprehensive PPE strategy is required for all personnel.

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield may be required for certain procedures.

-

Skin Protection: Wear impervious protective gloves and clothing to prevent skin exposure.[2]

-

Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

3.2 General Handling Workflow

The following workflow provides a logical sequence for safely conducting experiments involving this compound.

Caption: A standard workflow for handling this compound.

3.3 Storage Requirements

Proper storage is critical to maintaining the chemical's stability and preventing accidents.

-

Store in a tightly closed, corrosion-resistant container.[2]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[1]

-

The material is light-sensitive, so protection from light is necessary.[1][2]

-

Store in a locked-up, corrosives-designated area.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is required.

4.1 First Aid Measures

The following diagram outlines the initial steps to be taken following an exposure. Always seek immediate medical attention after any exposure. [1][2]

Caption: First aid decision tree for this compound exposure.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Get medical aid.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Get medical aid immediately.[2]

-

Inhalation: Remove from exposure and move to fresh air immediately.[2] If breathing is difficult, give oxygen.[2] Get medical aid.[2]

-

Ingestion: Do NOT induce vomiting.[1] If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water.[2] Never give anything by mouth to an unconscious person.[1] Get medical aid immediately.[2]

4.2 Accidental Release Measures

In case of a spill:

-

Ventilate the area of the leak or spill.[2]

-

Wear appropriate personal protective equipment as specified in Section 3.1.[2]

-

Clean up spills immediately.[2] Sweep up or absorb the material, then place it into a suitable, clean, dry, closed container for disposal.[2]

4.3 Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[1][2]

-

Firefighter Protection: As in any fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[1][2]

-

Hazards: During a fire, irritating and highly toxic gases, including hydrogen iodide, may be generated by thermal decomposition.[1][2]

Disposal Considerations

Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations.

-

Dispose of contents and container to an approved waste disposal plant.[1][7]

-

Do not allow the product to enter drains.[8]

-

Offer surplus and non-recyclable solutions to a licensed disposal company.[8] Contaminated packaging should be treated as the product itself.[8]

References

- 1. fishersci.com [fishersci.com]

- 2. southwest.tn.edu [southwest.tn.edu]

- 3. This compound [chembk.com]

- 4. This compound 95 141-76-4 [sigmaaldrich.com]

- 5. Propanoic acid, 3-iodo- | C3H5IO2 | CID 8856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. This compound, 25G | Labscoop [labscoop.com]

- 8. Propanoic acid, 3-iodo- MSDS CasNo.141-76-4 [lookchem.com]

A Comprehensive Technical Guide to the Proper Storage of 3-Iodopropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the optimal storage conditions for 3-Iodopropionic acid, a crucial reagent in various scientific and pharmaceutical applications. Adherence to these guidelines is paramount to ensure the compound's stability, purity, and efficacy, thereby safeguarding experimental integrity and promoting a safe laboratory environment.

Core Storage Recommendations

This compound is a corrosive solid that is sensitive to light, temperature, and certain chemical interactions. The primary storage objective is to mitigate degradation and maintain the compound's structural integrity. The following table summarizes the key storage parameters.

| Parameter | Recommendation | Rationale |

| Temperature | Cool, typically 2-8°C.[1] | Minimizes thermal degradation and potential decarboxylation. |

| Light | In the dark; use amber or opaque containers. | Prevents photolytic cleavage of the carbon-iodine bond. |

| Atmosphere | Dry, inert atmosphere (e.g., nitrogen or argon). | Prevents hydrolysis and oxidation. |

| Container | Tightly sealed, corrosion-resistant container (e.g., glass or compatible plastic).[2] | Protects from moisture and atmospheric contaminants; contains corrosive material. |

| Location | Well-ventilated, designated corrosives storage area.[3] | Ensures proper ventilation of any potential fumes and segregation from incompatible materials. |

Chemical Incompatibilities

Proper segregation of this compound is critical to prevent hazardous reactions. Store this compound separately from the following:

-

Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.

-

Strong Bases: Can induce dehydrohalogenation and other decomposition reactions.

Understanding Degradation Pathways

The stability of this compound is compromised by several degradation pathways. Understanding these mechanisms underscores the importance of the recommended storage conditions.

Potential Degradation Pathways for this compound

Caption: Potential degradation pathways for this compound.

Illustrative Stability Data

Table 1: Illustrative Forced Degradation Study Results for this compound

| Stress Condition | Parameters | Duration | Illustrative Degradation (%) | Primary Degradant(s) |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | < 5% | 3-Hydroxypropionic acid |

| Base Hydrolysis | 0.1 M NaOH | 12 hours | 10-15% | 3-Hydroxypropionic acid |

| Oxidative | 3% H₂O₂ | 24 hours | 5-10% | Oxidized species |

| Thermal | 60°C | 48 hours | 5-8% | Decarboxylation products |

| Photolytic | ICH Q1B light exposure | 24 hours | 15-25% | Propionic acid, Iodine |

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols for Stability Assessment

To formally assess the stability of this compound, a series of forced degradation studies should be conducted. The following are detailed methodologies for key experiments.

Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

Forced Degradation Studies

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

-

-

Base Hydrolysis:

-

Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.

-

Incubate the solution at room temperature for 12 hours.

-

At specified time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

At specified time points, withdraw aliquots and dilute with the mobile phase for analysis.

-

-

Thermal Degradation:

-

Transfer the solid this compound to a vial and place it in a calibrated oven at 60°C for 48 hours.

-

Also, incubate a solution of the compound at 60°C.

-

At specified time points, dissolve the solid in the solvent or dilute the solution with the mobile phase for analysis.

-

-

Photostability Testing:

-

Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same temperature conditions.

-

At the end of the exposure period, analyze the samples.

-

Analytical Methodology

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, should be used to separate and quantify the parent compound and its degradation products. The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness.

Logical Workflow for Proper Storage

The following diagram outlines the decision-making process and logical flow for the proper storage of this compound upon receipt in a laboratory.

Caption: Logical workflow for the proper storage of this compound.

By implementing these comprehensive storage and handling procedures, researchers, scientists, and drug development professionals can ensure the long-term stability and reliability of this compound, contributing to the validity and success of their scientific endeavors.

References

An In-depth Technical Guide to 3-Iodopropionic Acid: A Glycolytic Inhibitor in Research

For Researchers, Scientists, and Drug Development Professionals

Core Summary

3-Iodopropionic acid is an organoiodine compound that serves as a versatile biochemical reagent and building block in organic synthesis. From a biological perspective, it is recognized as a potential inhibitor of glycolysis, a fundamental metabolic pathway for energy production in cells. Its mechanism of action is believed to be analogous to the well-studied glycolytic inhibitor, iodoacetate, involving the alkylation of cysteine residues in key metabolic enzymes. This technical guide synthesizes the available literature on this compound, focusing on its role as a glycolysis inhibitor, its potential applications in cancer research, and the experimental methodologies for its investigation. While direct research on this compound is not as extensive as for its analogue iodoacetate, this guide extrapolates from the available data to provide a comprehensive resource for researchers.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value |

| CAS Number | 141-76-4 |

| Molecular Formula | C₃H₅IO₂ |

| Molecular Weight | 199.98 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 80-83 °C |

| Solubility | Soluble in water and organic solvents |

Mechanism of Action: Glycolysis Inhibition

This compound is understood to function as an inhibitor of glycolysis, primarily by targeting the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This enzyme plays a crucial role in the sixth step of glycolysis, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.

The inhibitory action of this compound is attributed to its nature as an alkylating agent. The iodine atom, being a good leaving group, facilitates the nucleophilic attack by the sulfhydryl group of the catalytic cysteine residue (Cys149) in the active site of GAPDH. This results in the formation of a covalent bond, a process known as S-alkylation, which irreversibly inactivates the enzyme. By inhibiting GAPDH, this compound effectively halts the glycolytic pathway, leading to a depletion of ATP and metabolic precursors essential for cell survival and proliferation.

Applications in Cancer Research

Cancer cells often exhibit a high rate of glycolysis, even in the presence of oxygen, a phenomenon known as the Warburg effect. This metabolic reprogramming makes them particularly vulnerable to inhibitors of the glycolytic pathway. Therefore, compounds like this compound are of significant interest in cancer research.

By targeting GAPDH, this compound can selectively induce energy stress and cell death in cancer cells that are highly dependent on glycolysis for their survival. Research on the analogous compound, iodoacetate, has demonstrated that inhibition of GAPDH leads to decreased cell viability and can sensitize cancer cells to other therapeutic agents.[1] While specific studies on this compound in this context are limited, its similar mechanism of action suggests it could have comparable anti-cancer effects.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound. These are generalized protocols that can be adapted based on the specific cell lines and research questions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in a suitable solvent like DMSO or water)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

GAPDH Activity Assay

This assay measures the enzymatic activity of GAPDH in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein assay reagent (e.g., BCA or Bradford)

-

GAPDH activity assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EDTA)

-

Glyceraldehyde-3-phosphate (GAP) substrate

-

Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

-

96-well UV-transparent plates

Procedure:

-

Treat cells with various concentrations of this compound for a specified time.

-

Lyse the cells using a suitable lysis buffer and quantify the protein concentration.

-

In a 96-well plate, add a standardized amount of protein lysate to each well.

-

Prepare a reaction mixture containing GAPDH activity assay buffer, NAD⁺, and GAP.

-

Initiate the reaction by adding the reaction mixture to the wells.

-

Immediately measure the increase in absorbance at 340 nm over time using a microplate reader in kinetic mode. The increase in absorbance corresponds to the reduction of NAD⁺ to NADH.

-

Calculate the rate of NADH production to determine the GAPDH activity. Compare the activity in treated samples to the untreated control.

Quantitative Data Summary

Currently, there is a notable lack of specific quantitative data, such as IC50 values for different cancer cell lines or kinetic parameters for GAPDH inhibition, for this compound in the publicly available literature. Researchers are encouraged to perform dose-response and enzyme kinetic studies to establish these crucial parameters for their specific experimental systems. For iodoacetate, a related compound, IC50 values in the low micromolar range have been reported for various cancer cell lines.[2]

Conclusion

This compound represents a valuable tool for researchers studying cellular metabolism, particularly in the context of cancer biology. Its role as a glycolysis inhibitor, likely through the irreversible alkylation of GAPDH, provides a clear mechanism for its potential cytotoxic effects on cancer cells. While more specific research is needed to fully elucidate its biological activities and therapeutic potential, the information and protocols provided in this guide offer a solid foundation for scientists and drug development professionals to explore the utility of this compound in their research endeavors. As with any reactive compound, appropriate safety precautions should be taken during its handling and use.

References

A Comprehensive Technical Guide to 3-Iodopropionic Acid: Synonyms, Properties, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodopropionic acid, a versatile organoiodine compound, serves as a valuable tool in biochemical research and drug development. This technical guide provides an in-depth overview of its synonyms, alternative names, and key chemical and physical properties. Primarily recognized for its role as an irreversible inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), this document details the mechanism of action, experimental protocols for its use, and the downstream cellular consequences of GAPDH inhibition. This guide is intended to be a comprehensive resource for researchers utilizing this compound in their experimental workflows.

Nomenclature and Chemical Properties

This compound is known by several alternative names and synonyms, which are crucial for comprehensive literature searches and chemical inventory management.

Table 1: Synonyms and Alternative Names for this compound [1]

| Name Type | Name |

| IUPAC Name | 3-Iodopropanoic acid |

| Common Synonyms | beta-Iodopropionic acid, Propanoic acid, 3-iodo-, Propionic acid, 3-iodo- |

| CAS Number | 141-76-4 |

| EC Number | 205-499-0 |

| PubChem CID | 8856 |

| Molecular Formula | C₃H₅IO₂ |

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 199.98 g/mol | [2] |

| Appearance | White to light yellow powder or crystals | [2] |

| Melting Point | 82.0 to 86.0 °C | [2] |

| Solubility | Soluble in water | |

| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) | [2] |

| Sensitivity | Light Sensitive | [2] |

Mechanism of Action: Irreversible Inhibition of GAPDH

The primary and most well-documented biological effect of this compound and its analogs, such as iodoacetate and iodoacetamide, is the irreversible inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1][3][4] GAPDH is a key enzyme in the glycolytic pathway, responsible for the conversion of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate.[5]

The inhibitory action of this compound is due to its nature as an alkylating agent. The iodine atom serves as a good leaving group, allowing for the covalent modification of nucleophilic residues in proteins. In the case of GAPDH, the target is the catalytic cysteine residue (Cys152) located in the enzyme's active site.[1][6] The thiol group (-SH) of this cysteine residue attacks the carbon atom bearing the iodine, resulting in the formation of a stable thioether bond. This covalent modification, known as S-carboxymethylation in the case of iodoacetate, permanently blocks the active site, thereby irreversibly inactivating the enzyme.[1][3]

Experimental Protocols

The following provides a generalized protocol for assessing the inhibitory effect of this compound on GAPDH activity. Specific concentrations and incubation times may need to be optimized depending on the experimental system.

In Vitro GAPDH Inhibition Assay

This assay measures the decrease in GAPDH activity in the presence of this compound using a spectrophotometric method that monitors the reduction of NAD⁺ to NADH.

Materials:

-

Purified GAPDH enzyme

-

This compound stock solution (dissolved in a suitable solvent, e.g., water or DMSO)

-

Assay Buffer: 50 mM Bicine, pH 7.6, 0.004% Tween-20, 0.005% bovine serum gelatin[7]

-

Substrate solution: D-glyceraldehyde 3-phosphate (G3P)

-

Cofactor solution: Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of the this compound stock solution in the assay buffer.

-

In a 96-well plate, add a constant amount of purified GAPDH to each well.

-

Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) to allow for the covalent modification to occur.

-

Initiate the enzymatic reaction by adding the substrate (G3P) and cofactor (NAD⁺) solution to all wells.

-

Immediately place the plate in the microplate reader and measure the absorbance at 340 nm in kinetic mode for a set duration (e.g., 10-60 minutes) at 37°C.[8] The increase in absorbance at 340 nm corresponds to the formation of NADH.

-

Calculate the rate of reaction (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.

-

Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Cellular Assay for Glycolysis Inhibition

This protocol assesses the impact of this compound on the glycolytic rate in cultured cells by measuring lactate (B86563) production.

Materials:

-

Cultured cells (e.g., HeLa, Jurkat)

-

Cell culture medium

-

This compound stock solution

-

Lactate assay kit

-

Cell lysis buffer

-

Plate reader for colorimetric or fluorometric lactate detection

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 6 hours).[4] Include untreated control cells.

-

Following treatment, collect the cell culture medium to measure extracellular lactate.

-

Alternatively, lyse the cells and collect the lysate to measure intracellular lactate.

-

Use a commercial lactate assay kit to quantify the lactate concentration in the collected samples according to the manufacturer's instructions.

-

Normalize the lactate levels to the cell number or total protein concentration.

-

Analyze the dose-dependent effect of this compound on lactate production.

Downstream Effects and Signaling Consequences of GAPDH Inhibition

The inhibition of GAPDH by this compound has significant downstream consequences on cellular metabolism and can trigger various signaling pathways. The primary effect is the disruption of glycolysis, leading to a metabolic bottleneck.

This results in:

-

Accumulation of upstream glycolytic intermediates: Metabolites such as glyceraldehyde-3-phosphate accumulate.[9]

-

Depletion of downstream glycolytic and TCA cycle intermediates: There is a reduction in the levels of metabolites downstream of the GAPDH-catalyzed step.[9]

-

Reduced ATP and lactate production: The block in glycolysis leads to a decrease in the net production of ATP and the formation of lactate.[10]

These metabolic perturbations can induce a variety of cellular responses, including the activation of apoptosis and alterations in gene expression. The inhibition of GAPDH is being explored as a therapeutic strategy in diseases characterized by high glycolytic rates, such as cancer (the Warburg effect) and in modulating immune responses.[2][4][11]

Conclusion

This compound is a potent and irreversible inhibitor of GAPDH, acting through the alkylation of a critical cysteine residue in the enzyme's active site. This inhibitory action disrupts glycolysis, leading to significant metabolic reprogramming and downstream cellular effects. The information provided in this technical guide, including its nomenclature, properties, mechanism of action, and experimental protocols, serves as a valuable resource for researchers in biochemistry, cell biology, and drug development who utilize this compound as a tool to probe and manipulate cellular metabolism.

References

- 1. homework.study.com [homework.study.com]

- 2. Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00091A [pubs.rsc.org]

- 3. Differential Effects of Iodoacetamide and Iodoacetate on Glycolysis and Glutathione Metabolism of Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determining the quantitative relationship between glycolysis and GAPDH in cancer cells exhibiting the Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glyceraldehyde 3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. Kinetic and Mechanistic Characterization of the Glyceraldehyde 3-Phosphate Dehydrogenase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) Is Pyruvylated during 3-Bromopyruvate Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 3-Iodopropionic Acid: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Iodopropionic acid, a halogenated carboxylic acid with significant applications in chemical synthesis and as a biochemical tool. This document details its structural formula, chemical identifiers, physicochemical properties, and key experimental protocols. A central focus is its mechanism of action as an enzyme inhibitor, illustrated through a detailed signaling pathway diagram.

Chemical Structure and Identifiers

This compound, also known as 3-iodopropanoic acid, is a three-carbon carboxylic acid with an iodine atom at the C-3 position. Its fundamental chemical information is crucial for its application in research and development.

Structural Formula:

ICH₂CH₂COOH

Chemical Identifiers:

| Identifier | Value |

| SMILES | C(CI)C(=O)O[1] |

| InChI | InChI=1S/C3H5IO2/c4-2-1-3(5)6/h1-2H2,(H,5,6)[2] |

| InChIKey | KMRNTNDWADEIIX-UHFFFAOYSA-N[2] |

| CAS Number | 141-76-4[2] |

| EC Number | 205-499-0[2] |

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented below, providing essential information for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₃H₅IO₂ | [3] |

| Molecular Weight | 199.98 g/mol | [2] |

| Melting Point | 80-83 °C | [2] |

| Water Solubility | 74.3 g/L at 25 °C | [3] |

| Appearance | White to light yellow to light orange powder to crystal | [3] |

| Hazard Class | 8 (Corrosive) | [3] |

| Signal Word | Danger | [4] |

| Hazard Statements | H314: Causes severe skin burns and eye damage | [4] |

Experimental Protocols

Synthesis of this compound from Glyceric Acid

This protocol outlines a method for the preparation of this compound from glyceric acid.

Materials:

-

Glyceric acid

-

Phosphorus diiodide (P₂I₄)

-

Carbon disulfide or petroleum ether

-

Round bottom flask

-

Heating mantle

-

Apparatus for cooling (e.g., water bath)

-

Apparatus for distillation and recrystallization

Procedure:

-

To 52 ml of glyceric acid in a large round bottom flask, add 100 g of phosphorus diiodide in small portions.

-

Gently heat the mixture to initiate a reaction. If the reaction becomes too vigorous, cool the flask in a water bath.

-

After the initial reaction subsides, continue heating the dark brown, syrupy liquid, which will lead to a second, less violent reaction.

-

The product will be a light yellow liquid that solidifies into a crystalline mass upon cooling.

-

Extract the this compound from the solid mass using hot carbon disulfide or petroleum ether.

-

Distill off the solvent.

-

Recrystallize the discolored residue from fresh carbon disulfide or petroleum ether to obtain colorless crystals of this compound.

Synthesis of 3-(Arylthio)propionic Acids using this compound

This protocol describes a copper-mediated C-S bond formation reaction to synthesize 3-(arylthio)propionic acids.

Materials:

-

This compound (or its ester)

-

Aryl iodide

-

3-Mercaptopropionic acid (3-MPA)

-

Copper(I) oxide (Cu₂O)

-

Pyridine (B92270) (absolute)

-

6 M Hydrochloric acid (HCl)

-

1 M Potassium bicarbonate (KHCO₃)

-

Charcoal

-

Phosphorus pentoxide (P₂O₅)

-

Reaction vessel with a stirrer and heating capabilities under a nitrogen atmosphere

-

Apparatus for vacuum evaporation and filtration

Procedure:

-

Combine 3-mercaptopropionic acid (100 mmol), copper(I) oxide (50 mmol), and the desired aryl iodide (100 mmol) in 80 mL of absolute pyridine in a reaction vessel.

-

Heat the mixture to 120-130 °C with stirring under a nitrogen atmosphere for 6 hours.

-

After the reaction is complete, evaporate the pyridine in vacuo.

-

Add 80 mL of 6 M HCl to the residue and stir the mixture at 90 °C for 30 minutes.

-

Cool the reaction mixture to room temperature, filter the precipitate, and wash it with water (3 x 20 mL).

-

Dry the solid material over concentrated sulfuric acid.

-

Extract the anhydrous solid with boiling acetone (3 x 100 mL).

-

Combine the acetone filtrates and evaporate the solvent under reduced pressure.

-

Add 120 mL of 1 M KHCO₃ to the residue and remove any unreacted aryl iodide by steam distillation.

-

Add charcoal to the remaining solution, stir for 5 minutes, and then filter.

-

Acidify the filtered solution with 6 M HCl to a pH of 1 to precipitate the product.

-

Filter the precipitate, wash it with 20 mL of water, and dry it over P₂O₅. The resulting product is the 3-(arylthio)propionic acid, which can be further purified by recrystallization if necessary.

Mechanism of Action: Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase

This compound and its close structural analog, iodoacetate, are well-characterized inhibitors of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[2][5][6] This inhibition is a key aspect of its biological activity and is of significant interest in metabolic research and drug development.